1-(2-ethylhexoxy)propan-2-ol

Description

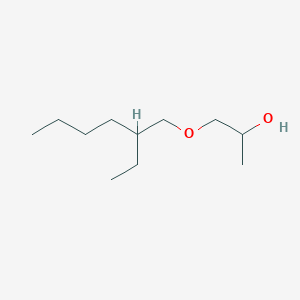

Structure

3D Structure

Properties

CAS No. |

1559-39-3 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-(2-ethylhexoxy)propan-2-ol |

InChI |

InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |

InChI Key |

BTIMJGKRHNTHIU-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COCC(C)O |

Canonical SMILES |

CCCCC(CC)COCC(C)O |

Other CAS No. |

1559-39-3 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Engineering

Synthesis of 1-(2-Ethylhexoxy)propan-2-ol

The synthesis of this compound is primarily achieved through the oxyalkylation of 2-ethylhexanol with propylene (B89431) oxide. This process requires meticulous control over reaction conditions and catalyst selection to ensure high product yield and desired molecular characteristics.

Precursor Material Selection and Feedstock Optimization

The primary precursor for the synthesis of this compound is 2-ethylhexanol. researchgate.netacs.org This eight-carbon branched alcohol is a commodity chemical produced on a massive scale, with over 2 million metric tons manufactured annually. researchgate.net Its widespread availability and relatively low cost make it an economically viable starting material.

Industrially, 2-ethylhexanol is synthesized from propylene and synthesis gas (a mixture of carbon monoxide and hydrogen). researchgate.netnih.govgoogle.com The process involves the hydroformylation of propylene to produce n-butyraldehyde, which then undergoes an aldol (B89426) condensation followed by hydrogenation to yield 2-ethylhexanol. semanticscholar.orgnih.gov

| Feedstock | Intermediate | Final Product |

|---|---|---|

| Propylene, Synthesis Gas (CO + H₂) | n-Butyraldehyde | 2-Ethylhexanol |

Feedstock optimization for 2-ethylhexanol production is an ongoing area of research, with a focus on improving catalyst efficiency and exploring alternative, sustainable feedstocks. mdpi.commdpi.com Lignocellulosic biomass is being investigated as a renewable source for producing the necessary precursors, which could reduce the reliance on fossil fuels. mdpi.com

Oxyalkylation Methodologies for Compound Production

The core of this compound synthesis lies in the oxyalkylation of 2-ethylhexanol, specifically propoxylation, where propylene oxide is reacted with the alcohol. researchgate.netnih.govmdpi.com This reaction is an anionic ring-opening polymerization. The process involves the addition of propylene oxide to the hydroxyl group of 2-ethylhexanol, leading to the formation of a statistical mixture of oligomers with varying numbers of propylene oxide units. nih.govmdpi.com

The general reaction can be represented as:

CH₃(CH₂)₃CH(C₂H₅)CH₂OH + n(C₃H₆O) → CH₃(CH₂)₃CH(C₂H₅)CH₂O(C₃H₆O)nH

For the specific synthesis of this compound, the reaction is targeted for the addition of a single propylene oxide unit (n=1).

The choice of catalyst is a critical factor in the oxyalkylation process as it significantly influences the reaction rate, product selectivity, and the distribution of homologues. acs.orgmdpi.com The two primary types of catalysts used are alkali catalysts, such as potassium hydroxide (B78521) (KOH), and dimetalcyanide (DMC) catalysts. researchgate.netnih.govmdpi.com

Alkali Catalysts (e.g., KOH):

Mechanism: The reaction proceeds via an anionic mechanism where the hydroxide ion deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile to attack the propylene oxide ring.

Product Distribution: Alkali catalysts typically result in a broad distribution of homologues, often described by a Poisson distribution. nih.gov This means that the final product contains a significant amount of unreacted 2-ethylhexanol and a wide range of propoxylated species with varying chain lengths. mdpi.com

Dimetalcyanide (DMC) Catalysts:

Mechanism: DMC catalysts, such as zinc hexacyanocobaltate, operate through a coordinative insertion mechanism. The alcohol coordinates to the metal center of the catalyst, followed by the insertion of propylene oxide.

Product Distribution: A key advantage of DMC catalysts is their ability to produce a much narrower homologue distribution compared to alkali catalysts. acs.orgmdpi.com This results in a higher yield of the desired mono-propoxylated product and less unreacted starting material. mdpi.com DMC catalysts exhibit high activity, allowing for their use at very low concentrations. acs.org

| Catalyst Type | Mechanism | Homologue Distribution | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkali (e.g., KOH) | Anionic | Broad (Poisson-like) | Lower cost | Lower selectivity, higher polydispersity |

| Dimetalcyanide (DMC) | Coordinative Insertion | Narrow | High selectivity, low polydispersity, high activity | Higher cost |

The control of homologue distribution and polydispersity is paramount in tailoring the properties of the final product for specific applications. Polydispersity is a measure of the breadth of the molecular weight distribution in a polymer.

As established, the use of DMC catalysts is the primary method for achieving a narrow homologue distribution and low polydispersity in the synthesis of this compound. acs.orgmdpi.com This enhanced control leads to a product with more uniform properties. The narrower distribution is a result of the different reaction mechanism of DMC catalysts, which favors a more controlled addition of propylene oxide units to the alcohol. mdpi.com

Derivatization Strategies for Functional Enhancement

To broaden the applicability of this compound, particularly in the field of surfactants, derivatization strategies are employed to enhance its functional properties.

Formation of Anionic and Nonionic Surfactant Derivatives (e.g., Sulfosuccinate (B1259242) Esters)

A common derivatization route for propoxylated alcohols like this compound is their conversion into anionic surfactants, such as sulfosuccinate esters. mdpi.com This transformation significantly enhances the surface activity of the molecule.

The process typically involves a two-step reaction:

Esterification: The propoxylated 2-ethylhexanol is reacted with maleic anhydride (B1165640) to form a maleic acid monoester.

Sulfonation: The maleic acid monoester is then sulfonated with a sulfite, such as sodium sulfite, to yield the final sulfosuccinate ester. mdpi.com

The resulting sulfosuccinate ester is an anionic surfactant with a branched hydrophobic tail derived from the 2-ethylhexanol and a hydrophilic head group. These derivatives exhibit excellent surface tension reduction and wetting properties. mdpi.com The use of a DMC-catalyzed propoxylate as the starting material for this derivatization is advantageous as the narrower homologue distribution of the precursor translates to a more uniform and higher-performing final surfactant product. mdpi.com

Chemical Modifications for Polymeric Architectures

The hydroxyl group of this compound provides a reactive site for the initiation of ring-opening polymerization, a process that allows for the sequential addition of monomer units to create long-chain polymers. This method is the primary pathway for integrating this compound into polymeric structures, specifically polyether polyols. The choice of monomers, typically propylene oxide (PO) and ethylene (B1197577) oxide (EO), and the catalyst system are critical factors that dictate the final properties of the polymer.

Detailed Research Findings

The polymerization process is commonly catalyzed by either conventional basic catalysts, such as potassium hydroxide (KOH), or more advanced coordination catalysts, like Double Metal Cyanide (DMC) catalysts. DMC catalysts have garnered significant attention due to their ability to produce polyether polyols with a narrow molecular weight distribution (low polydispersity) and very low levels of unsaturation. mexeo.plcolab.ws This is a significant advantage over traditional KOH catalysis, which can lead to broader molecular weight distributions and the formation of monofunctional impurities through a competing internal rearrangement of propylene oxide. mexeo.pl

The use of DMC catalysts allows for the synthesis of high molecular weight polyether polyols with well-defined structures. mexeo.pl The active sites in DMC-catalyzed polymerization of propylene oxide are believed to have both cationic and coordinative characteristics. colab.ws This mechanism facilitates a more controlled polymerization process, resulting in polyoxypropylenes with narrow molecular weight distributions (MWD), often in the range of 1.02–1.04. colab.ws

The structure of the initiator molecule is a major determinant of whether a DMC catalyst will efficiently initiate polymerization. google.com While small, multi-hydroxyl initiators like propylene glycol and glycerin can be less active with DMC catalysts, larger molecules with more separated hydroxyl groups or existing ether linkages, such as a polypropylene (B1209903) glycol with a molecular weight of 400-600 g/mol , allow for more facile initiation. google.com The mono-propoxylated 2-ethylhexanol, this compound, fits into the category of effective initiators for DMC-catalyzed polymerizations.

The resulting polyether polyols, initiated with this compound and propagated with monomers like propylene oxide, are key components in the formulation of polyurethanes. colab.wswikipedia.org The properties of these polyurethanes are directly influenced by the molecular weight, functionality, and level of unsaturation of the polyether polyol.

Data Tables

The following tables summarize key data related to the synthesis and properties of polyether polyols derived from 2-ethylhexanol, which includes the foundational structure of this compound.

| Catalyst | Typical Molecular Weight Distribution (MWD) | Level of Unsaturation | Key Advantages | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Broad | Higher | Conventional, lower cost | mexeo.pl |

| Double Metal Cyanide (DMC) | Narrow (e.g., 1.02-1.04) | Very Low (e.g., 0.003–0.006 meq/g) | High activity, better control over polymer structure, allows for high molecular weight | mexeo.plcolab.ws |

| Initiator Type | Resulting Polymer Structure | Typical Functionality | Influence on Polymer Properties | Reference |

|---|---|---|---|---|

| Ethylene Glycol / Water | Linear | 2 | Forms linear polyether chains | wikipedia.org |

| Glycerine, Pentaerythritol | Branched | 3, 4 | Introduces branching into the polymer structure | wikipedia.org |

| This compound | Linear with a branched hydrophobic tail | 1 (for the initial molecule) | Imparts specific solubility and surface activity characteristics | nih.gov |

Interfacial and Colloidal Science of 1 2 Ethylhexoxy Propan 2 Ol Derivatives

Adsorption Characteristics at Liquid-Air and Liquid-Solid Interfaces

The adsorption behavior of 1-(2-ethylhexoxy)propan-2-ol derivatives has been investigated at both liquid-air and liquid-solid interfaces. nih.gov These studies utilize methods such as equilibrium and dynamic surface tension measurements to analyze their performance. nih.gov

The surface activity of these compounds is characterized by their ability to lower the surface tension of aqueous solutions. nih.gov As the concentration of a surfactant derivative in a solution increases, there is a corresponding linear decrease in the surface tension up to a certain point. nih.gov This point, known as the Critical Micelle Concentration (CMC), is the concentration at which surfactant molecules begin to aggregate into micelles, and the surface tension remains relatively constant thereafter. nih.govfirp-ula.org

The surface tension isotherms for derivatives of 2-ethylhexanol demonstrate a typical profile for amphiphilic compounds, showing a distinct CMC value that signals the transition from monomeric to micellar solutions. nih.gov

Table 1: Surface Tension Data for a this compound Derivative

This interactive table is based on generalized data from surface tension isotherm plots for similar derivatives. Specific values can vary based on the exact derivative and experimental conditions.

| Concentration (mol/L) | Surface Tension (mN/m) |

|---|---|

| 1.00E-06 | 65 |

| 1.00E-05 | 55 |

| 1.00E-04 | 45 |

| 8.75E-04 | 35 |

| 1.00E-03 | 30 |

To analyze the adsorption layer at the liquid-air interface, the Szyszkowski equation can be employed to model the relationship between surface tension and surfactant concentration. nih.govwikipedia.org This model provides insights into the behavior of surfactant molecules at the interface. nih.gov

The Szyszkowski equation is given as: γ = γ₀ - (RT/ω) * ln(1 + Kₐₑ * c) wikipedia.org

Where:

γ is the surface tension of the solution. wikipedia.org

γ₀ is the surface tension of the pure solvent. wikipedia.org

R is the ideal gas constant. wikipedia.org

T is the temperature. wikipedia.org

ω is the cross-sectional area of the surfactant molecules at the surface. wikipedia.org

Kₐₑ is the adsorption equilibrium constant, which indicates the tendency for interfacial adsorption. nih.gov

c is the concentration of the surfactant.

By fitting experimental data to the Szyszkowski isotherm, parameters such as the adsorption equilibrium constant can be determined, characterizing the orientation and packing of the adsorbed molecules. nih.gov

Mechanisms of Wettability Modification

Derivatives of this compound have demonstrated significant potential as effective wetting agents, particularly on polymer surfaces. researchgate.netmdpi.com Their ability to modify the wettability of a surface is a key functional property. mdpi.com

The effectiveness of these surfactants in wetting is assessed by measuring the contact angle of their aqueous solutions on various substrates. mdpi.com Studies have shown that these compounds can significantly improve the wettability of polymeric materials like polypropylene (B1209903). mdpi.com The interaction involves the adsorption of the surfactant molecules onto the solid surface, which alters the interfacial energies and reduces the contact angle of the liquid droplet. For synthesized anionic derivatives of 2-ethylhexanol, the wettability on polymer surfaces was found to be notably better than that of commonly used surfactants. mdpi.com

The molecular architecture of this compound is crucial to its wetting capabilities. mdpi.comnih.gov The introduction of a propoxy group to 2-ethylhexanol creates a double-branched structure that enhances its lipophilic character. researchgate.netnih.gov This structural modification leads to surfactants with superior wetting properties. researchgate.netmdpi.com This specific design allows the molecules to interact more effectively at interfaces, leading to a more pronounced reduction in surface and interfacial tension, which is fundamental for efficient wetting. mdpi.comnih.gov

Micellar Aggregation Phenomena in Solution

Above the critical micelle concentration, surfactant molecules self-assemble into aggregates known as micelles. semanticscholar.org This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails of the surfactant and water. nih.gov The propan-2-ol group within the molecule can influence this aggregation behavior. The presence of alcohols in surfactant solutions can disrupt the self-assembly process, often leading to an increase in the CMC. nih.govnih.gov This occurs because the alcohol can reduce the polarity of the solvent, making the bulk solution more favorable for the surfactant's hydrophobic tail and thus making the micellization process less favorable. nih.govnih.gov

Advanced Materials Science and Engineering Applications

Formulation of Enhanced Surfactant Systems

Propylene (B89431) glycol ethers (PGEs), the class of solvents to which 1-(2-ethylhexoxy)propan-2-ol belongs, are recognized for their excellent solvency, low volatility, and compatibility with both water and organic substances. boxa-solvents.com These properties make them ideal for a wide range of applications, particularly in the formulation of sophisticated surfactant systems. PGEs are produced by reacting propylene oxide with various alcohols, resulting in a class of organic solvents with superior performance and low toxicity. boxa-solvents.com

Propylene glycol ethers are known to offer excellent wetting abilities. solventis.net A wetting agent, also known as a levigating agent, works by displacing the air film on the surface of dry powders, which facilitates the uniform mixing of insoluble powders in liquids and semisolids. pccarx.com The structure of this compound, with its combination of a hydrophilic hydroxyl group and a hydrophobic 2-ethylhexyloxy group, suggests its potential as an effective wetting agent. The branched nature of the 2-ethylhexyl group can enhance its performance in specialized applications by influencing its interfacial properties. Propylene glycol is a commonly used wetting agent, and the ether linkage in this compound modifies its properties for broader applications. pccarx.com

Glycol ethers are integral components in a variety of cleaning products, including degreasers, cleaners, and aerosol paints. ecolink.comatamankimya.com Their ability to act as coupling agents helps to dissolve both polar and non-polar substances, a crucial property in the formulation of detergents. alliancechemical.com P-series glycol ethers, derived from propylene oxide, are particularly favored in cleaners due to their lower toxicity compared to ethylene-based counterparts. bellchem.com The solvency and surface tension reduction properties of propylene glycol ethers make them effective in removing stubborn build-up. bellchem.com Research into detergent super-concentrates and lubricating products often involves the use of such compounds to enhance performance and stability. The branched alkyl group in this compound can contribute to improved solubility in oil-based systems, a desirable characteristic for lubricants.

Chemical Applications in Enhanced Oil Recovery (EOR) Research

Enhanced Oil Recovery (EOR) encompasses techniques used to extract crude oil that is not recoverable through primary and secondary methods. wikipedia.org Chemical EOR involves the injection of chemicals like polymers and surfactants to alter the properties of the oil and the reservoir rock, thereby improving oil displacement. wikipedia.org

The use of branched alkyl alcohol propoxylated sulfate (B86663) surfactants has been investigated for chemical EOR applications. researchgate.net These surfactants have shown effectiveness in creating low interfacial tension (IFT) at dilute concentrations, which is a key mechanism for mobilizing residual oil. researchgate.net The structure of this compound, with its branched 2-ethylhexyl group, is analogous to the hydrophobic portion of these specialized surfactants. While not a sulfate itself, it could serve as a precursor or a co-surfactant in EOR formulations. The branched nature of the alkyl chain is significant as it can influence the packing of surfactant molecules at the oil-water interface, potentially leading to a greater reduction in IFT. Formulations containing such branched surfactants have been shown to recover a significant percentage of waterflood residual oil in laboratory tests. researchgate.net The addition of polymers to the injection fluid increases its viscosity, which helps in pushing more oil out of the reservoir pores. wikipedia.org

Polymer Science and Functional Materials Development

The 2-ethylhexyloxy moiety, a key structural feature of this compound, plays a significant role in polymer science, particularly in the development of functional materials with tailored properties.

The surface properties of polymers can be modified by incorporating other molecules to enhance their performance for specific applications. Techniques such as grafting, where molecules are covalently bonded to the polymer surface, can alter properties like wettability, biocompatibility, and adhesion. swaminathansivaram.in The hydroxyl group in this compound provides a reactive site for such grafting reactions.

For instance, in the field of biomedical materials, surface modification of polymers like PEEK (poly(ether ether ketone)) is crucial for improving their biocompatibility and osseointegration when used as bone implants. mdpi.comnih.gov Polymerization methods can be employed to graft functional monomers onto the PEEK surface. mdpi.comnih.gov While direct use of this compound for this purpose is not widely documented, its structure offers potential for creating surfaces with specific hydrophobic characteristics. The 2-ethylhexyloxy group, being a bulky and non-polar side chain, could be used to control the surface energy and protein adsorption on biomedical devices.

The 2-ethylhexyloxy side chain is a critical component in the synthesis of certain conjugated polymers, most notably MEH-PPV (Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene]). semanticscholar.org This polymer is a well-studied organic semiconductor used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). semanticscholar.orgsigmaaldrich.com

The synthesis of MEH-PPV often involves a precursor route, such as the Wessling reaction, starting from monomers like 2,5-bis(chloromethyl)-4-(2-ethylhexyloxy)anisole. researchgate.net The presence of the branched 2-ethylhexyloxy side chain is crucial for rendering the polymer soluble in common organic solvents, which is essential for solution-based processing techniques like spin-coating. semanticscholar.org The chirality of the ethylhexyl group can lead to some inherent disorder along the polymer backbone. nsrrc.org.tw The nature of the side chains in conjugated polymers significantly affects their interchain packing, thin-film crystallinity, and ultimately their semiconducting performance. researchgate.net Studies have shown that modifying the side chains can not only improve charge transport properties but also introduce new functionalities to the conjugated polymers. researchgate.net

The characterization of MEH-PPV films reveals the existence of nanodomains with mesomorphic order. nsrrc.org.tw The properties of this polymer, and others with similar side chains, are heavily influenced by the molecular design of these appended groups. rsc.orgnih.gov

Data Tables

Table 1: Properties of Propylene Glycol Ethers (PGEs) Relevant to Surfactant Systems

| Property | Description | Relevance to this compound |

| Solvency | Ability to dissolve a wide range of substances, both polar and non-polar. boxa-solvents.com | The ether and hydroxyl groups contribute to its solvent power. |

| Wetting Ability | Capacity to lower the surface tension of a liquid, allowing it to spread more easily. solventis.net | The amphiphilic nature of the molecule makes it a potential wetting agent. |

| Coupling Agent | Helps to mix immiscible liquids, such as oil and water. alliancechemical.com | The hydrophobic alkyl chain and hydrophilic hydroxyl group facilitate this action. |

| Low Toxicity | P-series glycol ethers are generally considered to have lower toxicity than E-series. bellchem.com | As a propylene glycol derivative, it is expected to have a favorable toxicological profile. |

Table 2: Role of Branched Alkyl Groups in Enhanced Oil Recovery (EOR)

| Feature | Mechanism | Implication for this compound |

| Interfacial Tension (IFT) Reduction | The branched structure can disrupt the packing of surfactant molecules at the oil-water interface, leading to a greater reduction in IFT. researchgate.net | The 2-ethylhexyl group could enhance the performance of surfactant formulations for EOR. |

| Improved Oil Mobilization | Lower IFT reduces the capillary forces that trap oil in the reservoir pores, allowing it to be displaced more easily. researchgate.net | Use in EOR fluids could lead to higher oil recovery rates. |

| Solubility in Hydrocarbons | Branched alkyl chains can increase the solubility of the surfactant molecule in the oil phase. | This property is beneficial for the design of effective EOR surfactants. |

Table 3: Influence of 2-Ethylhexyloxy Side Chains on Conjugated Polymers

| Property | Effect of 2-Ethylhexyloxy Side Chain | Example |

| Solubility | The branched, bulky side chain increases the entropy of mixing and prevents close packing of polymer chains, enhancing solubility in organic solvents. semanticscholar.org | MEH-PPV is soluble in solvents like toluene (B28343) and chloroform, allowing for solution processing. nsrrc.org.tw |

| Film Morphology | The random distribution of chiral centers in the side chains can introduce disorder, affecting the crystallinity and morphology of the polymer film. nsrrc.org.tw | As-cast films of MEH-PPV exhibit nanodomains of mesomorphic order. nsrrc.org.tw |

| Electronic Properties | Side chains can influence the interchain interactions and packing, which in turn affects the charge transport properties of the polymer. researchgate.net | The performance of organic electronic devices is highly dependent on the side chain structure. researchgate.net |

Environmental Fate, Transport, and Biodegradation Studies

Biodegradability Assessment of 1-(2-Ethylhexoxy)propan-2-ol and its Derivatives

The biodegradability of a chemical is a critical factor in determining its environmental persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the readiness of a substance to biodegrade. For instance, the OECD 301F (Manometric Respirometry Test) and OECD 301B (CO2 Evolution Test) are common methods used to evaluate ready biodegradability in an aerobic aqueous medium. ibacon.comaropha.com A substance is considered readily biodegradable if it reaches a certain percentage of degradation (typically 60-70%) within a 10-day window during a 28-day test period. aropha.comoecd.org

Aerobic Degradation:

Under aerobic conditions, the degradation of propylene (B89431) glycol ethers is expected to proceed through the oxidation of the alcohol group and cleavage of the ether linkage. For this compound, the proposed aerobic degradation pathway would likely involve the initial oxidation of the secondary alcohol group on the propanol (B110389) moiety to a ketone. This could be followed by the cleavage of the ether bond, leading to the formation of 2-ethylhexanol and propylene glycol. Both of these intermediate products are known to be readily biodegradable. epa.gov

Anaerobic Degradation:

Anaerobic biodegradation of organic compounds is a more complex process that involves the concerted action of different types of microorganisms in the absence of oxygen. episuite.dev Studies on the anaerobic degradation of branched alcohol ethoxylates have shown that the molecular structure, particularly the presence of branching in the alkyl chain, can significantly hinder the degradation process. wpmucdn.com Specifically, a 2-ethyl-branched alcohol ethoxylate was found to be transformed to (2-ethyl-hexyloxy)-acetate, which was not further degraded. wpmucdn.com This suggests that the 2-ethylhexyl group in this compound may also make it more resistant to complete anaerobic degradation. The accumulation of such persistent intermediates can be a concern in anaerobic environments like sediments and wastewater sludge. nih.gov Research on other glycol ethers, such as 1-ethoxy-2-propanol (B74678) (E2P), has identified intermediate products like acetone (B3395972) and isopropanol (B130326) during anaerobic degradation, indicating that ether cleavage is a key step in the pathway. researchgate.net

The rate and extent of biodegradation are influenced by both the molecular structure of the compound and the prevailing environmental conditions.

Molecular Structure:

Branching: As mentioned earlier, branching in the alkyl chain, particularly at the C2 position, can negatively impact anaerobic biodegradability. wpmucdn.com The 2-ethylhexyl group in this compound is a branched C8 structure, which may contribute to slower degradation rates compared to linear alkyl chain derivatives.

Ether Linkage: The presence of an ether bond generally makes a molecule more resistant to degradation compared to ester bonds.

Chain Length: For some classes of compounds, increasing the alkyl chain length can decrease biodegradability.

Environmental Conditions:

Acclimation: The presence of a microbial population already adapted to the chemical can significantly increase the rate of biodegradation. researchgate.net

Nutrient Availability: The availability of essential nutrients like nitrogen and phosphorus is crucial for microbial activity and, consequently, for biodegradation.

Temperature and pH: These factors affect microbial enzyme activity and thus influence the rate of degradation.

Environmental Transport and Distribution Modeling of Alkoxypropanols

Environmental fate models are used to predict the partitioning of a chemical in different environmental compartments such as air, water, soil, and sediment. The EPI Suite™ (Estimation Program Interface) is a widely used tool for this purpose. epa.govepisuite.devmorressier.comepa.govnih.gov It utilizes a substance's physicochemical properties to estimate its environmental distribution.

For propylene glycol ethers, which are generally water-soluble and have low volatility, the primary environmental compartments of concern are water and soil. ibacon.com A Level 3 multi-media fugacity model (like the one in EPI Suite™) can simulate the distribution of PGEs on a regional scale. ibacon.comresearchgate.net Such models predict that due to their high water solubility and low octanol-water partition coefficients, PGEs will have a low tendency to adsorb to soil and sediment and are unlikely to bioaccumulate significantly. ibacon.com The transport of these substances in the environment is primarily driven by advection and dispersion in water and leaching through soil.

The following table presents estimated physicochemical properties for this compound, which are key inputs for environmental transport models.

| Property | Estimated Value | Implication for Environmental Transport |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Moderate potential for partitioning to organic matter in soil and sediment. Low bioaccumulation potential. |

| Water Solubility | 500 - 1000 mg/L | High mobility in water and soil. |

| Vapor Pressure | < 0.1 mmHg at 25°C | Low volatility; will not significantly partition to the atmosphere. |

| Henry's Law Constant | < 1.0 x 10^-5 atm-m³/mol | Low tendency to volatilize from water. |

Note: These are estimated values and may vary depending on the estimation method used.

Ecotoxicological Considerations and Environmental Risk Assessment Methodologies

An environmental risk assessment evaluates the potential for adverse effects on ecosystems. This involves comparing the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). The PNEC is derived from ecotoxicity data for various aquatic organisms.

Acute aquatic toxicity studies on a range of propylene glycol ethers have generally shown low toxicity, with LC50 values for fish, Daphnia magna, and algae typically being greater than 100 mg/L. ibacon.com However, a safety data sheet for the structurally similar compound 3-(2-ethylhexyloxy)-1,2-propanediol indicates that it is harmful to aquatic life with long-lasting effects, suggesting that the presence of the 2-ethylhexyl group may increase toxicity compared to shorter-chain PGEs.

The following table summarizes the type of ecotoxicological data needed for a comprehensive risk assessment.

| Trophic Level | Test Organism | Endpoint |

| Primary Producer | Algae (e.g., Pseudokirchneriella subcapitata) | EC50 (growth inhibition) |

| Primary Consumer | Invertebrate (e.g., Daphnia magna) | EC50 (immobilization) |

| Secondary Consumer | Fish (e.g., Oncorhynchus mykiss) | LC50 (mortality) |

A qualitative risk assessment for the general category of propylene glycol ethers, based on their low toxicity and ready biodegradability, has suggested that they are unlikely to pose a significant risk to the environment. ibacon.comregulations.gov However, a more specific risk assessment for this compound would require specific ecotoxicity and biodegradation data for this compound to account for the potential influence of the 2-ethylhexyl group.

Analytical Chemistry and Characterization Techniques

Chromatographic Methods for Compositional and Purity Analysis

Chromatographic techniques are fundamental in separating 1-(2-ethylhexoxy)propan-2-ol from complex mixtures to assess its purity and composition.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight and size distribution of compounds, particularly polymers. wikipedia.org While GPC is most commonly used for high-molecular-weight species, its principles are relevant for the analysis of formulations containing this compound. wikipedia.orglcms.cz

The technique separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute first as they are excluded from the pores of the column's gel packing material, while smaller molecules permeate the pores and have a longer retention time. lcms.cz For a small molecule like this compound, GPC can be employed to separate it from polymeric additives or higher molecular weight impurities in a product formulation. The selection of an appropriate organic solvent as the mobile phase is critical, with solvents like tetrahydrofuran (THF) being common. lcms.cz

Table 1: GPC Operating Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Technique | Gel Permeation Chromatography (GPC) |

| Principle | Separation based on molecular size/hydrodynamic volume wikipedia.org |

| Stationary Phase | Porous gel beads (e.g., styrene-divinylbenzene copolymer) windows.net |

| Mobile Phase | Organic solvents (e.g., Tetrahydrofuran) lcms.cz |

| Detector | Refractive Index (RI) Detector, Light Scattering Detector toray-research.co.jp |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential and highly sensitive method for the qualitative and quantitative analysis of volatile compounds such as this compound. theprojectprofessionals.comsums.ac.ir This hyphenated technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. theprojectprofessionals.com

In GC, the sample is vaporized and separated into its components within a capillary column. The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier. Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to fragment into a unique pattern of ions. unl.edu This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. sums.ac.ir GC-MS is effective for determining the purity of this compound and quantifying it even at trace levels. sums.ac.irnih.gov

Table 2: Typical GC-MS Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Injection Mode | Split/Splitless |

| Column Type | Capillary column (e.g., HP-5MS) unl.edu |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature ramp (e.g., 100°C to 240°C) nih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV unl.edu |

| Mass Analyzer | Quadrupole |

| Mass Range | m/z 40-500 amu sums.ac.ir |

Spectroscopic Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with the compound to provide detailed information about its electronic structure and the functional groups present.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. For a saturated aliphatic ether-alcohol like this compound, which lacks significant chromophores (unsaturated groups), strong absorption is not expected in the standard UV-Vis range (200-800 nm). The primary electronic transitions possible are n→σ* transitions associated with the non-bonding electrons on the oxygen atoms. These transitions typically occur in the vacuum ultraviolet (VUV) region, below 200 nm. chromatographyonline.com Therefore, when analyzed in common solvents like propan-2-ol, the compound would exhibit high UV transmittance above 220 nm. actylislab.com Any absorbance detected in the near-UV range for a purified sample would likely be due to impurities.

Photoluminescence (PL) spectroscopy involves measuring the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is most common in molecules with aromatic rings or extensive conjugation. Saturated compounds like this compound are generally not expected to be luminescent on their own. However, PL spectroscopy can be a valuable tool for studying this compound in specific contexts, for example, as a solvent for fluorescent probes or in formulations where it might influence the emission properties of other components. Studies on similar alcohols, like 2-propanol, have used PL spectroscopy to monitor catalytic reactions where fluorescent products are formed. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound provides a unique pattern of absorption bands corresponding to the vibrational frequencies of its specific chemical bonds.

The key functional groups in this compound are the hydroxyl (-OH) group and the ether (C-O-C) linkage. The FTIR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibrations will also be prominent, with the ether linkage appearing as a strong band around 1100 cm⁻¹ and the alcohol C-O stretch appearing in a similar region. The spectrum will also feature strong bands in the 2850-3000 cm⁻¹ range due to C-H stretching vibrations of the ethyl and hexyl alkyl chains. researchgate.netresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

| Ether (C-O-C) | C-O Stretch | ~1100 |

Advanced Interfacial Characterization Techniques (e.g., Surface Tension Tensiometry, Contact Angle Goniometry)

The interfacial properties of this compound, a member of the propylene (B89431) glycol ethers (PGEs) family, are critical for its function in various applications such as coatings, cleaners, and inks, where it acts as a solvent and a coupling agent. epa.govatamanchemicals.com These properties are primarily characterized using techniques like surface tension tensiometry and contact angle goniometry.

Surface Tension Tensiometry

Surface tension is a key property of liquids that describes the energy required to increase the surface area by a unit amount. For glycol ethers, it influences wetting, spreading, and foaming characteristics. Propylene glycol ethers are known to be effective at reducing the surface tension of aqueous solutions. atamanchemicals.com

The surface tension of these compounds and their mixtures can be precisely measured using tensiometers, such as those employing the du Noüy ring or Wilhelmy plate methods. For instance, studies on aqueous solutions of propylene glycol show a non-linear decrease in surface tension with an increasing mole fraction of propylene glycol. This reduction in surface tension facilitates the wetting and penetration of the solvent into various substrates.

Research on various propylene glycol ethers and related compounds provides insight into the expected surface tension values. The data indicates that the molecular structure, including the length of the alkyl chain and the number of propylene oxide groups, significantly influences the surface activity. researchgate.net

Below is a table of surface tension values for propylene glycol and related glycol ethers, illustrating the typical range for this class of compounds.

Interactive Data Table: Surface Tension of Propylene Glycol and Related Ethers

| Compound | Temperature (°C) | Surface Tension (mN/m) |

| Propylene Glycol (Pure) | 20 | 38.57 |

| Propylene Glycol (Pure) | 25 | 41.31 |

| Tetrapropylene Glycol | 25 | 33.2 |

| Dipropylene Glycol | 20 | 33.90 |

| Dipropylene Glycol Monomethyl Ether | 20 | 28.41 |

| Propylene Glycol Mono Methyl Ether Acetate | 25 | 26.9 |

This table is generated based on data from multiple sources. acs.orgresearchgate.netsurface-tension.demonumentchemical.com

Contact Angle Goniometry

Contact angle goniometry is a technique used to measure the wettability of a solid surface by a liquid. The contact angle, formed at the three-phase boundary where the liquid, gas, and solid intersect, provides a quantitative measure of this interaction. A lower contact angle indicates better wetting.

For solvents like this compound, the contact angle on various substrates (e.g., glass, polymers, metals) is a critical parameter. Studies on propylene glycol have shown it to have a relatively low contact angle on hydrophilic surfaces like glass, indicating good wetting properties. rjpbcs.com However, on more hydrophobic surfaces such as polydimethylsiloxane (PDMS), the contact angle is higher, reflecting its hydrophilic nature. rjpbcs.com The addition of co-solvents or surfactants can further modify these wetting characteristics. For example, 2-Propanol has been shown to enhance the wetting properties of surfactant solutions by significantly reducing the contact angle on glass surfaces. nih.gov

The chemical structure of the glycol ether, particularly the balance between its hydrophilic hydroxyl group and its hydrophobic alkyl and ether components, dictates its wetting behavior on surfaces of varying polarity.

Interactive Data Table: Contact Angle of Propylene Glycol on Different Surfaces

| Substrate | Contact Angle (°) |

| Glass | 29.87 |

| Polydimethylsiloxane (PDMS) | 71.43 |

This table is generated based on data for Propylene Glycol. rjpbcs.com

Electrochemical Characterization of Functionalized Polymers (e.g., Cyclic Voltammetry)

Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of a system. In the context of functionalized polymers, CV provides information on redox potentials, electrochemical stability, and ion transport kinetics.

For polymers with glycol ether side chains, CV studies reveal how the structure of these side chains impacts electrochemical behavior. Research on poly(propylenedioxythiophenes) with different side-chain motifs demonstrates that the side-chain structure influences the doping process and the stability of the polymer during redox cycling. acs.org For example, polymers with certain side chains may show a decrease in redox current upon repeated cycling, indicating structural changes or degradation. acs.org

The incorporation of ethylene (B1197577) glycol (EG) or propylene glycol (PG) side chains into conjugated polymers is a common strategy to enhance ionic conductivity for applications in bioelectronics. nii.ac.jp These hydrophilic side chains facilitate ion penetration from the electrolyte into the polymer film, which is crucial for the device's operation. However, the strong interaction between glycol side chains and water can sometimes lead to irreversible morphological changes, affecting the stability and reversibility of the electrochemical process. nii.ac.jp

In the field of solid polymer electrolytes, CV is used to determine the electrochemical stability window of the material. For instance, studies on polyether-based electrolytes show that their oxidative stability can be evaluated by voltammetric methods. nsf.govacs.org The onset of oxidation current in a CV scan indicates the limit of the electrolyte's stability at positive potentials. Functionalizing polymers with side chains can alter this stability window. For example, attaching polyethylene glycol methyl ether acrylate side branches to a polymer network has been shown to enhance ionic conductivity while maintaining good electrochemical performance in lithium half-cells, as characterized by cyclic voltammetry. researchgate.net

The typical CV of a redox-active polymer functionalized with ether groups will show characteristic oxidation and reduction peaks corresponding to the doping and de-doping processes. The shape, position, and stability of these peaks over multiple cycles provide critical insights into the material's performance as an electrochemical component. acs.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations of Interfacial Behavior and Adsorption Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules at interfaces, such as liquid-vapor or liquid-liquid interfaces. For amphiphilic molecules like 1-(2-ethylhexoxy)propan-2-ol, which possess both hydrophobic (the 2-ethylhexyl and propyl groups) and hydrophilic (the ether and hydroxyl groups) moieties, understanding their orientation and aggregation at interfaces is crucial for many applications.

Simulations can also elucidate adsorption phenomena on solid surfaces. For instance, the adsorption of this compound onto a mineral surface could be modeled to understand its role in processes like froth flotation. The simulations would reveal the preferred binding sites, the orientation of the adsorbed molecules, and the strength of the interaction.

Table 1: Exemplary Data from a Hypothetical Molecular Dynamics Simulation of this compound at an Oil-Water Interface

| Property | Simulated Value | Significance |

| Interfacial Tension Reduction | 15 mN/m | Indicates significant surfactant activity at the interface. |

| Average Tilt Angle of Alkyl Chain | 35° from interface normal | Suggests a packed molecular layer at the interface. |

| Water Coordination Number around Hydroxyl Group | 3.2 | Highlights the hydration of the hydrophilic head group. |

| Oil Coordination Number around Ethylhexyl Group | 8.5 | Shows strong interaction of the hydrophobic tail with the oil phase. |

Quantum Chemical Calculations for Electronic Structure and Reactivity of the Compound and its Derivativesrsc.orgresearchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. rsc.org These calculations can provide a wealth of information about this compound, including its molecular orbital energies, charge distribution, and the location of electrophilic and nucleophilic sites.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions govern the molecule's reactivity in chemical reactions. For instance, the location of the HOMO can indicate the site of oxidation, while the LUMO can suggest the site of reduction.

Furthermore, these calculations can be used to determine various reactivity descriptors, such as electronegativity, hardness, and softness, which help in predicting the behavior of the molecule in different chemical environments. For example, a computational study on propylene (B89431) glycol ethyl ether investigated its dissociation pathways using DFT calculations. researchgate.net Such studies can reveal the most likely bonds to break under certain conditions and the energy barriers associated with these reactions.

Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | 1.2 eV | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates the chemical stability and resistance to electronic excitation. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Hydroxyl Oxygen | -0.65 e | Suggests a significant negative charge, making it a likely site for electrophilic attack. |

Note: The data in this table is hypothetical and intended to illustrate the types of parameters obtained from quantum chemical calculations. Actual values would require specific computations for this compound.

Theoretical Modeling of Synthetic Reaction Mechanisms and Pathwaysresearchgate.netfigshare.com

Theoretical modeling plays a crucial role in understanding the mechanisms of chemical reactions involved in the synthesis of this compound. The commercial synthesis of propylene glycol ethers typically involves the reaction of propylene oxide with an alcohol, in this case, 2-ethylhexanol, often in the presence of a catalyst. researchgate.net

Computational methods can be used to model the entire reaction pathway, from reactants to products, including any transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies for different potential mechanisms, thereby identifying the most favorable pathway. For example, theoretical studies on the synthesis of other glycol ethers have elucidated the role of catalysts in lowering the activation energy and improving the selectivity of the reaction. rsc.org

By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions such as temperature, pressure, and catalyst choice to maximize the yield and purity of this compound.

Structure-Property Relationship Studies via Computational Methodsrsc.org

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. rsc.org Computational methods are extensively used to calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

For a series of related glycol ethers, including this compound, QSPR models could be developed to predict properties like boiling point, viscosity, and solvent power. These models are typically built using statistical techniques like multiple linear regression or machine learning algorithms.

For instance, a study on polypropylene (B1209903) glycol alkyl ethers found linear correlations between the logarithm of the critical micelle concentration and the alkyl chain length and the number of propylene oxide groups. researchgate.net Such relationships are invaluable for designing new glycol ethers with specific desired properties without the need for extensive experimental synthesis and testing.

Future Research Directions and Emerging Applications

Exploration of Bio-based Feedstocks for 2-Ethylhexanol and its Derivatives

The pursuit of a circular economy is driving research into bio-based alternatives for the key precursors of 1-(2-ethylhexoxy)propan-2-ol, namely 2-ethylhexanol and propylene (B89431) glycol. Lignocellulosic biomass, a non-food-based renewable resource, is being investigated as a feedstock for producing 2-ethylhexanol through various chemical and biological conversion pathways. researchgate.netresearchgate.net Companies like Perstorp have already launched 2-ethylhexanol with 100% renewable, traceable mass-balanced carbon content, which significantly reduces the product's carbon footprint. perstorp.comindianchemicalnews.com

Similarly, the production of propylene glycol from renewable sources is gaining traction. Bio-based propylene glycol can be synthesized from glycerol, a byproduct of biodiesel production, through hydrogenolysis. airliquide.comgoogle.comresourcewise.comchemistryviews.org Other innovative methods include the catalytic reduction of lactic acid derived from fermented sugar beet pulp and the conversion of carbohydrate-derived feed. rsc.orggoogle.com These bio-based routes offer a significant reduction in greenhouse gas emissions compared to traditional petrochemical methods. resourcewise.com

Table 1: Comparison of Feedstocks for Propylene Glycol Production

| Feedstock | Production Method | Key Advantages |

| Petroleum | Hydrolysis of propylene oxide | Established technology |

| Glycerol | Hydrogenolysis | Utilizes a byproduct of biodiesel production, lower carbon footprint airliquide.comresourcewise.com |

| Lactic Acid | Catalytic Reduction | Derived from fermented biomass rsc.org |

| Carbohydrates | Catalytic Conversion | Utilizes renewable plant-based sugars google.com |

Advanced Interfacial Engineering for Smart Materials and Responsive Systems

The unique amphiphilic nature of glycol ethers, possessing both hydrophilic and hydrophobic properties, makes them valuable in the formulation of advanced materials. restek.comalliancechemical.com This characteristic allows them to act as effective coupling agents, promoting miscibility between aqueous and organic phases. restek.com Research is exploring the use of similar compounds in the development of smart materials and responsive systems. For instance, thermoresponsive polymers incorporating propylene glycol segments have been synthesized to create injectable hydrogels for cell therapies. nih.gov These materials exhibit a sol-gel transition at physiological temperatures, enabling them to be liquid at room temperature for injection and then form a gel at body temperature. nih.gov The interfacial properties of such polymer brushes are crucial and are influenced by the structural dispersity of the oligoethylene glycol side chains. nih.gov While direct research on this compound in this area is limited, its inherent solvent and coupling properties suggest potential applications in the formulation of responsive coatings, smart cleaning solutions, and controlled-release systems.

Predictive Modeling for Environmental Fate and Degradation Optimization

Understanding the environmental fate of chemicals is crucial for assessing their long-term impact. Predictive models are increasingly being used to estimate the distribution and persistence of organic compounds in the environment. researchgate.net For glycol ethers, these models can help predict their behavior in various environmental compartments such as water, soil, and air. nih.gov Propylene glycol ethers are generally biodegradable and have low potential for bioaccumulation. shell.com

Future research will focus on developing more sophisticated models that can accurately predict the biodegradation pathways and half-lives of specific isomers like this compound. nih.gov These models will incorporate a wide range of environmental factors to provide a more comprehensive risk assessment. mdpi.com By understanding the degradation mechanisms, it may be possible to optimize conditions to enhance the natural attenuation of the compound in the environment. For example, studies on the anaerobic degradation of related compounds like 2-propanol have shown efficient removal in bioreactors, which could inform strategies for treating industrial wastewater containing this compound. researchgate.net Research has also identified persistent metabolites in the biodegradation of other industrial compounds, highlighting the importance of thorough degradation pathway analysis. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the chemical industry for accelerating the discovery and design of new molecules and optimizing their applications. acs.orgescholarship.org These technologies can be used to screen vast numbers of potential solvent candidates and predict their physicochemical properties, which is significantly faster and more cost-effective than experimental methods. ku.ac.ae

In the context of this compound and related glycol ethers, AI and ML can be employed to:

Design novel, greener solvents: By learning from large datasets of chemical structures and properties, ML models can propose new solvent molecules with improved performance and reduced environmental impact. researchgate.netresearchgate.net

Predict properties and performance: AI can predict key properties such as solvency, viscosity, and environmental fate, aiding in the selection of the best solvent for a specific application. acs.orgku.ac.ae

Discover new applications: By analyzing patterns in chemical data, AI can identify potential new uses for existing compounds like this compound in areas not yet explored.

This data-driven approach has the potential to revolutionize the way solvents are developed and utilized, leading to more sustainable and efficient chemical processes. acs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.